8-Nitroquinoline-4-carbaldehyde
Overview
Description
8-Nitroquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the 8th position and an aldehyde group at the 4th position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-carbaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The nitration step introduces the nitro group, and subsequent formylation using reagents like Vilsmeier-Haack or Duff reaction conditions introduces the aldehyde group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis. Green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 8-Nitroquinoline-4-carboxylic acid.
Reduction: 8-Aminoquinoline-4-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitroquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent probe for detecting metal ions and as a precursor for biologically active molecules.
Medicine: Research explores its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and as a building block for various functional materials
Mechanism of Action
The mechanism of action of 8-Nitroquinoline-4-carbaldehyde involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions make it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
8-Nitroquinoline: Lacks the aldehyde group, primarily used in the synthesis of other quinoline derivatives.
4-Quinolinecarboxaldehyde: Lacks the nitro group, used in organic synthesis and as an intermediate for pharmaceuticals.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a nitro group, widely used as a chelating agent and in medicinal chemistry
Uniqueness: 8-Nitroquinoline-4-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
8-nitroquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXBOSMRSJTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499465 | |
Record name | 8-Nitroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69976-28-9 | |
Record name | 8-Nitroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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